molecular formula C7H14ClNO B2820474 5-Azaspiro[3.4]octan-7-ol;hydrochloride CAS No. 2247102-02-7

5-Azaspiro[3.4]octan-7-ol;hydrochloride

Cat. No. B2820474
CAS RN: 2247102-02-7
M. Wt: 163.65
InChI Key: VYIADFNMVXBHRM-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octan-7-ol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.4]octan-7-ol;hydrochloride is 1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the atoms and the bonds between them.


Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octan-7-ol;hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the search results.

Scientific Research Applications

Diversity-oriented Synthesis of Azaspirocycles

A notable application of azaspiro compounds, closely related to 5-Azaspiro[3.4]octan-7-ol hydrochloride, is in the diversity-oriented synthesis of azaspirocycles. Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane facilitates rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks are convertible into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines serve as scaffolds for drug discovery, underscoring the chemical versatility and utility of azaspirocycles in synthesizing biologically relevant structures (Wipf, Stephenson, & Walczak, 2004).

Synthesis and Structural Diversity

Another research avenue explores the stereospecific [3+2] 1,3-cycloaddition of methylenelactams with nitrones, yielding 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These compounds demonstrate the potential for structural diversity and chemical reactivity, pertinent to the development of novel heterocyclic compounds with potential applications in drug development and other areas of chemical research (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Construction of Multifunctional Modules for Drug Discovery

The synthesis of novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes highlights the construction of multifunctional modules for drug discovery. These spirocycles are designed to act as novel, multifunctional, and structurally diverse modules, indicating the strategic importance of azaspirocycles in the design and development of new drug candidates with enhanced biological activity and selectivity (Li, Rogers-Evans, & Carreira, 2013).

Advanced Materials and Corrosion Inhibition

In the field of materials science, azaspiro compounds have been investigated for their corrosion inhibition properties. This research focuses on the potential of spirocyclopropane derivatives, which share structural similarities with azaspirocycles, in protecting mild steel in corrosive environments. These studies underscore the broad applicability of azaspiro compounds beyond pharmaceuticals, extending into materials chemistry and offering solutions to industry-specific challenges (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Safety And Hazards

The safety information available indicates that 5-Azaspiro[3.4]octan-7-ol;hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5-azaspiro[3.4]octan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIADFNMVXBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.4]octan-7-ol hydrochloride

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